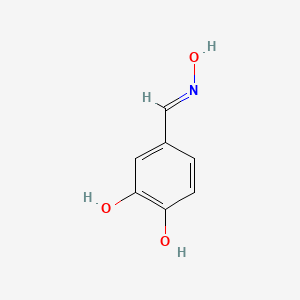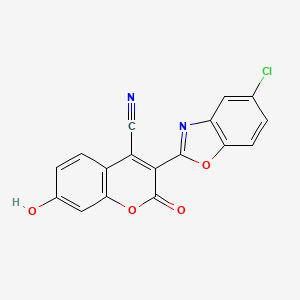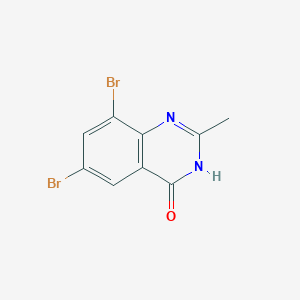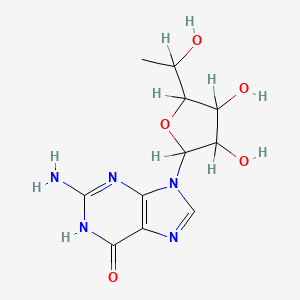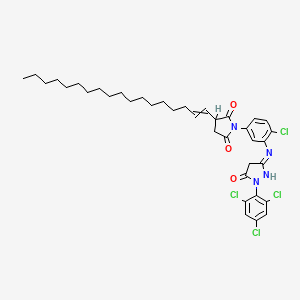![molecular formula C24H16ClN B1496811 9-(4'-chloro-[1,1'-biphenyl]-2-yl)-9H-carbazole](/img/structure/B1496811.png)
9-(4'-chloro-[1,1'-biphenyl]-2-yl)-9H-carbazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(4'-chloro-[1,1'-biphenyl]-2-yl)-9H-carbazole is a compound that belongs to the class of carbazole derivatives.
准备方法
The synthesis of 9-(4'-chloro-[1,1'-biphenyl]-2-yl)-9H-carbazole typically involves the reaction of carbazole with 4-chlorobenzophenone under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
化学反应分析
9-(4'-chloro-[1,1'-biphenyl]-2-yl)-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
科学研究应用
Optoelectronics: The compound exhibits excellent optoelectronic properties, making it a potential candidate for use in organic light-emitting diodes (OLEDs) and photovoltaic cells.
Materials Science: The compound’s unique structural properties make it suitable for use in the development of advanced materials, such as conducting polymers and nanodevices.
作用机制
The mechanism of action of 9-(4'-chloro-[1,1'-biphenyl]-2-yl)-9H-carbazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various biological molecules, potentially inhibiting or activating specific pathways. For example, in medicinal applications, the compound may interact with enzymes or receptors involved in disease pathways, leading to therapeutic effects .
相似化合物的比较
9-(4'-chloro-[1,1'-biphenyl]-2-yl)-9H-carbazole can be compared with other carbazole derivatives, such as:
9H-Carbazole: The parent compound of many carbazole derivatives, known for its photoconductive properties.
Poly(2,7-carbazole): A polymeric derivative with extended conjugation length and lower bandgap energy, used in optoelectronic applications.
Poly(3,6-carbazole): Another polymeric derivative with different bandgap energies and conjugation lengths, also used in optoelectronics.
属性
分子式 |
C24H16ClN |
|---|---|
分子量 |
353.8 g/mol |
IUPAC 名称 |
9-[2-(4-chlorophenyl)phenyl]carbazole |
InChI |
InChI=1S/C24H16ClN/c25-18-15-13-17(14-16-18)19-7-1-4-10-22(19)26-23-11-5-2-8-20(23)21-9-3-6-12-24(21)26/h1-16H |
InChI 键 |
FHMUKVVBOGEZFI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)Cl)N3C4=CC=CC=C4C5=CC=CC=C53 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





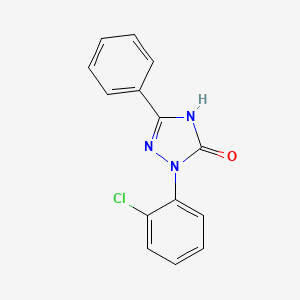
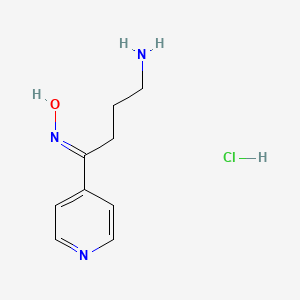
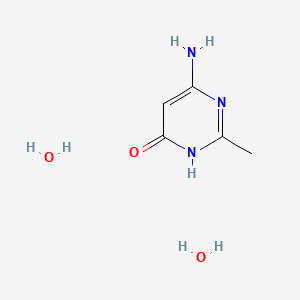
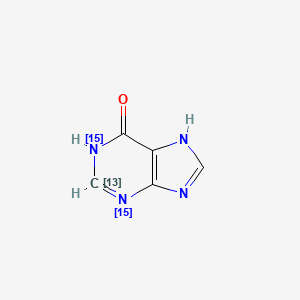
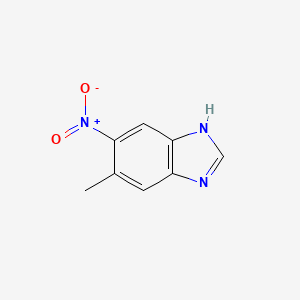
![3-[4-({[(tert-butoxycarbonyl)amino][(tert-butoxycarbonyl)imino]methyl}amino)phenyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B1496746.png)
